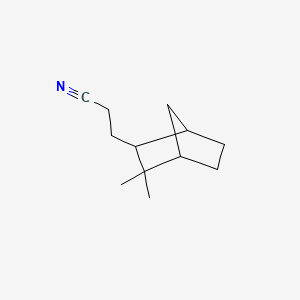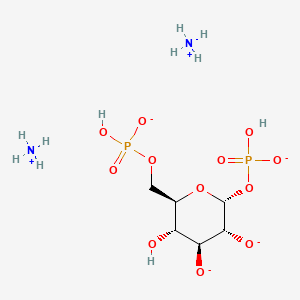
Butyltris(2-hydroxyethyl)ammonium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyltris(2-hydroxyethyl)ammonium hydroxide is a quaternary ammonium compound with the chemical formula C10H25NO4. It is known for its unique structure, which includes a butyl group and three 2-hydroxyethyl groups attached to the nitrogen atom. This compound is used in various industrial and scientific applications due to its chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyltris(2-hydroxyethyl)ammonium hydroxide typically involves the reaction of butylamine with ethylene oxide. The reaction proceeds through a series of steps where ethylene oxide reacts with butylamine to form the desired product. The reaction conditions usually include controlled temperature and pressure to ensure the complete conversion of reactants to the product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through various techniques such as distillation and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Butyltris(2-hydroxyethyl)ammonium hydroxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted ammonium compounds .
Applications De Recherche Scientifique
Butyltris(2-hydroxyethyl)ammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: This compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: This compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Butyltris(2-hydroxyethyl)ammonium hydroxide involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating various chemical reactions. Additionally, the quaternary ammonium structure allows it to interact with negatively charged species, making it effective in catalysis and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium hydroxide: Similar in structure but lacks the hydroxyl groups.
Tetramethylammonium hydroxide: Smaller in size and different in reactivity.
Choline hydroxide: Contains a hydroxyl group but has a different alkyl chain structure.
Uniqueness
Butyltris(2-hydroxyethyl)ammonium hydroxide is unique due to its combination of a butyl group and three 2-hydroxyethyl groups. This structure provides it with distinct chemical properties, making it versatile in various applications compared to its similar compounds.
Propriétés
Numéro CAS |
71436-89-0 |
|---|---|
Formule moléculaire |
C10H25NO4 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
butyl-tris(2-hydroxyethyl)azanium;hydroxide |
InChI |
InChI=1S/C10H24NO3.H2O/c1-2-3-4-11(5-8-12,6-9-13)7-10-14;/h12-14H,2-10H2,1H3;1H2/q+1;/p-1 |
Clé InChI |
FHGWDFWXNIEBIE-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](CCO)(CCO)CCO.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)









